molecular formula C8H10ClNO2S B1489363 5-Chloro-2-(methanesulfonylmethyl)aniline CAS No. 1250988-11-4

5-Chloro-2-(methanesulfonylmethyl)aniline

Cat. No. B1489363
M. Wt: 219.69 g/mol
InChI Key: DVCLWJOSQFSRBL-UHFFFAOYSA-N
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Description

5-Chloro-2-(methanesulfonylmethyl)aniline, also known as MSMA, is an organic compound with a molecular weight of 219.69 g/mol . It is widely used for various applications, including herbicide and pesticide formulations.


Molecular Structure Analysis

The InChI code for 5-Chloro-2-(methanesulfonylmethyl)aniline is provided, which can be used to generate its molecular structure .


Physical And Chemical Properties Analysis

5-Chloro-2-(methanesulfonylmethyl)aniline is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis Applications

  • Innovative Synthetic Routes : Research demonstrates the use of related compounds in the synthesis of complex molecules through radical processes, sulfur dioxide insertion, and Pd-catalyzed cross-coupling reactions. For instance, a study developed a three-component reaction involving 2-(allyloxy)anilines, sulfur dioxide, and hydrazines under mild conditions, showcasing the radical process involving intramolecular 5-exo-cyclization and sulfur dioxide insertion to produce methanesulfonohydrazides in good yields (An, Zheng, & Wu, 2014). Another study highlighted a Pd-catalyzed cross-coupling method that eliminates concerns over genotoxic impurities, demonstrating its application in synthesizing dofetilide (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Material Science

  • Conducting Polymers : The role of related aniline derivatives in the preparation and properties of conducting polymers like polyaniline was explored, where reactions with p-benzoquinone in methanesulfonic acid led to the production of conductive materials, revealing insights into the synthesis and characteristics of these polymers (Stejskal, Bober, Trchová, Horský, Pilař, & Walterová, 2014).

Analytical Chemistry

  • Mass Spectrometry : Studies have detailed the use of mass spectrometry to analyze derivatives of aniline, providing insights into chemical ionization, electron impact spectra, and the identification of molecular ions and fragmentation mechanisms. For example, research on the mass spectra of certain aniline derivatives showed abundant molecular ions under electron impact and chemical ionization, establishing fragmentation mechanisms (Onuska, Comba, & Harrison, 1976).

Safety And Hazards

The safety data sheet for a related compound, 4-Chloroaniline, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is suspected of causing cancer . It is recommended to use personal protective equipment as required and to avoid release to the environment .

properties

IUPAC Name

5-chloro-2-(methylsulfonylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-13(11,12)5-6-2-3-7(9)4-8(6)10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCLWJOSQFSRBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(methanesulfonylmethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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